2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride
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Overview
Description
2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride is a derivative of tyrosine, a naturally occurring amino acid. This compound is notable for its photocaged properties, meaning it can be activated by light, making it useful in various scientific applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride involves the protection of the hydroxyl group of tyrosine with a 2-nitrobenzyl group. This is typically achieved through a nucleophilic substitution reaction where the hydroxyl group of tyrosine reacts with 2-nitrobenzyl bromide in the presence of a base . The reaction conditions often include solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride undergoes several types of chemical reactions, including:
Photocleavage: The nitrobenzyl group can be cleaved upon exposure to UV light, releasing the active tyrosine derivative.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrobenzyl group.
Common Reagents and Conditions
Photocleavage: UV light (365 nm) is commonly used to cleave the nitrobenzyl group.
Nucleophilic Substitution: Reagents such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) are used.
Major Products Formed
Photocleavage: The major product is the free tyrosine derivative after the nitrobenzyl group is removed.
Nucleophilic Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride involves the photocleavage of the nitrobenzyl group upon exposure to UV light. This cleavage releases the active tyrosine derivative, which can then participate in various biochemical processes . The molecular targets and pathways involved depend on the specific application and the proteins or molecules with which the compound interacts .
Comparison with Similar Compounds
Similar Compounds
- O-(2-Nitrobenzyl)-L-tyrosine hydrochloride
- (2R)-2-amino-3-fluoro-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid
Uniqueness
2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride is unique due to its specific photocaged properties, which allow for precise control over its activation and subsequent biochemical interactions. This makes it particularly valuable in applications requiring high spatial and temporal resolution .
Properties
Molecular Formula |
C16H17ClN2O5 |
---|---|
Molecular Weight |
352.77 g/mol |
IUPAC Name |
2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C16H16N2O5.ClH/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22;/h1-8,14H,9-10,17H2,(H,19,20);1H |
InChI Key |
DRUCEARMIBXBOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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